beta-Tocotrienol

Description

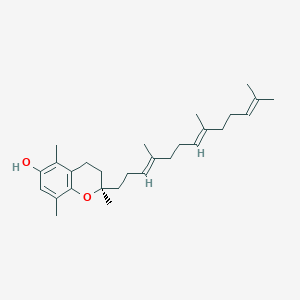

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYKUFVNYVMTAM-WAZJVIJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883401 | |

| Record name | beta-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-23-3 | |

| Record name | β-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyl-trideca-3,7,11-trienyl)-2H-1-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .EPSILON.-TOCOPHEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH810ZM8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical and Molecular Mechanisms of Beta Tocotrienol Action

Cellular and Subcellular Interactions

The unique structural properties of beta-tocotrienol contribute to its distinct interactions within biological systems. Its unsaturated side chain plays a crucial role in its ability to permeate cell membranes and distribute within various tissues and cellular compartments.

Membrane Permeability and Distribution within Tissues and Cells

Beta-tocotrienol's structure, characterized by an unsaturated phytyl tail, enhances its flexibility and capacity to penetrate cellular membranes. This increased permeability allows for more efficient uptake by cells compared to its saturated counterpart, alpha-tocopherol (B171835). nih.gov The unsaturated side chain facilitates better distribution within the lipid bilayers of cell membranes. nih.gov

Upon administration, tocotrienols, including the beta isomer, are distributed to various tissues. Studies in rats have shown that tocotrienols can be found in adipose tissue, skin, and the heart. mdpi.com Specifically, gamma-tocotrienol (B1674612), a closely related isomer, has been observed to be predominant in adipose tissue. mdpi.com While the hepatic alpha-tocopherol transfer protein (α-TTP) shows a lower affinity for tocotrienols compared to alpha-tocopherol, orally supplemented tocotrienols can still achieve notable plasma concentrations. nih.gov The distribution of tocotrienols is also influenced by their formulation; for instance, emulsified gamma-tocotrienol has been detected in various tissues after subcutaneous injection. mdpi.com

Interaction with Specific Cellular Components and Organelles

Beta-tocotrienol's interactions extend to specific organelles within the cell, most notably the mitochondria. It has been shown to trigger a mitochondrial stress-mediated apoptotic response in certain cancer cells. nih.govresearchgate.net This involves the upregulation of pro-apoptotic proteins such as cytochrome c. nih.govmdpi.com The release of cytochrome c from the mitochondria is a critical step in the intrinsic apoptotic pathway.

Furthermore, tocotrienols can accumulate in the mitochondrial membrane and protect against oxidative damage. frontiersin.org In the context of neurodegenerative disease models, it has been observed that abnormal proteins can interact with and accumulate within mitochondria, leading to dysfunction and increased oxidative stress; tocotrienols are suggested to shield mitochondria from this damage. frontiersin.org

Enzymatic Modulation and Signaling Pathway Regulation

Beta-tocotrienol exerts its biological effects through the modulation of various enzymes and signaling pathways critical to cell survival, proliferation, and metabolism.

Inhibition of Kinase Activity (e.g., pp60c-Src kinase)

Tocotrienols have demonstrated the ability to inhibit the activation of pp60c-Src kinase, a non-receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation. nih.govphysiology.org Specifically, alpha-tocotrienol (B192550), in nanomolar concentrations, has been shown to block glutamate-induced activation of c-Src kinase in neuronal cells, a mechanism that is not observed with alpha-tocopherol at similar concentrations. nih.govnutritionaloutlook.com This inhibition of c-Src kinase is a key aspect of the neuroprotective effects of tocotrienols. oup.comscispace.com The mechanism of action may involve the regulation of SH domains rather than direct influence on the kinase's recombinant activity. nih.gov

Downregulation of Phosphorylated PI3K and GSK-3 Cell Survival Proteins

A significant aspect of beta-tocotrienol's mechanism of action involves the downregulation of the phosphatidylinositol 3-kinase (PI3K) and glycogen (B147801) synthase kinase-3 (GSK-3) signaling pathways. nih.govresearchgate.net In studies on breast cancer cells, beta-tocotrienol treatment led to a significant decrease in the expression of the activated, phosphorylated forms of PI3K and GSK-3. nih.govmdpi.com These proteins are key components of cell survival pathways, and their downregulation contributes to the anti-proliferative and pro-apoptotic effects of beta-tocotrienol. nih.govebi.ac.uk The inhibition of these pathways appears to be independent of p53 status. nih.govresearchgate.net

Modulation of HMG-CoA Reductase Activity

Tocotrienols are known to modulate the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. supervitamins.com.mynih.gov They exert this effect through post-transcriptional suppression, which involves accelerating the degradation of the reductase protein. supervitamins.com.myfrontiersin.org This action is distinct from the competitive inhibition mechanism of statins. caldic.com Specifically, delta-tocotrienol (B192559) has been shown to stimulate the ubiquitination and degradation of HMG-CoA reductase. supervitamins.com.my This modulation of HMG-CoA reductase activity contributes to the cholesterol-lowering properties of tocotrienols. nih.gov

Research Findings on Beta-Tocotrienol's Mechanisms

| Mechanism | Key Findings | Affected Molecules/Pathways | Cell/Tissue Model | Reference(s) |

| Membrane Permeability | Unsaturated tail enhances penetration of cell membranes. | Lipid Bilayer | General Cell Models | nih.gov |

| Tissue Distribution | Distributes to adipose tissue, skin, and heart. | N/A | Rat Models | mdpi.com |

| Mitochondrial Interaction | Induces mitochondrial stress-mediated apoptosis. | Cytochrome c, Bcl-2 | Breast Cancer Cells (MDA-MB-231) | nih.govresearchgate.netmdpi.com |

| Kinase Inhibition | Inhibits glutamate-induced activation of pp60c-Src kinase. | pp60c-Src | Neuronal Cells (HT4) | nih.govnutritionaloutlook.com |

| Signaling Pathway Downregulation | Decreases phosphorylation of PI3K and GSK-3. | p-PI3K, p-GSK-3 | Breast Cancer Cells (MDA-MB-231) | nih.govresearchgate.netmdpi.com |

| Enzyme Modulation | Post-transcriptionally suppresses HMG-CoA reductase. | HMG-CoA Reductase | General Mammalian Cells | supervitamins.com.myfrontiersin.org |

Regulation of Transcription Factors (e.g., NF-κB, STAT3)

Beta-tocotrienol has been shown to modulate the activity of critical transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), which are pivotal in inflammation and cancer progression.

NF-κB:

Research indicates that tocotrienols, including the beta isoform, can suppress the NF-κB signaling pathway. qdu.edu.cn This pathway, when constitutively active in tumor cells, promotes cell transformation, proliferation, survival, and metastasis. nih.gov Studies have demonstrated that γ-tocotrienol, a structurally similar isoform, effectively abolishes NF-κB activation induced by various stimuli. nih.gov This suppression is linked to the downregulation of gene products regulated by NF-κB, such as those involved in cell survival and proliferation. nih.govnih.gov In some cancer models, the inhibition of NF-κB by tocotrienols is associated with the downregulation of Epidermal Growth Factor Receptor (EGF-R). qdu.edu.cn

STAT3:

The STAT3 signaling pathway is another crucial target of tocotrienols. STAT3 regulates genes involved in proliferation, apoptosis suppression, and angiogenesis. nih.gov Tocotrienols have been found to inhibit STAT3 activation. mdpi.com This inhibition can occur through the suppression of Janus kinase (JAK) activation, which is often upstream of STAT3. nih.govnih.gov The suppression of STAT3 activation by γ-tocotrienol has been linked to the involvement of a protein tyrosine phosphatase. nih.gov Furthermore, there is evidence of a potential link between the inhibition of STAT3 and NF-κB activation, as STAT3 can prolong the nuclear retention of NF-κB. nih.gov

Influence on Cell Cycle Regulatory Proteins (e.g., Cyclin D1, CDKs)

Beta-tocotrienol influences cell cycle progression by targeting key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Studies on breast cancer cells have revealed that beta-tocotrienol can induce a mild G1 phase arrest. nih.govebi.ac.uk This effect is correlated with the downregulation of cyclin D1 and CDK4, leading to a reduction in the phosphorylation of the Retinoblastoma protein (Rb). nih.gov The formation of cyclin D1-CDK complexes is essential for the transition from the G1 to the S phase of the cell cycle. iiarjournals.orgnih.gov

Research on γ- and δ-tocotrienol derivatives has shown a significant reduction in the levels of cyclin D1, CDK2, CDK4, and CDK6 in mammary tumor models. iiarjournals.org This reduction in cell cycle-promoting proteins is accompanied by an increase in the expression of CDK inhibitory proteins, p21 and p27. iiarjournals.org The antiproliferative effects of γ-tocotrienol in neoplastic mammary epithelial cells are associated with a decrease in the EGF-dependent expression of cyclin D1, CDK2, CDK4, and CDK6. nih.gov

Table 1: Effect of Beta-Tocotrienol on Cell Cycle Regulatory Proteins

| Cell Line | Treatment | Effect on Cell Cycle | Key Protein Changes |

|---|---|---|---|

| MDA-MB-231 (TNBC) | Beta-Tocotrienol | Mild G1 arrest | Downregulation of cyclin D1/CDK4 suggested |

| MCF7 (ER-positive) | Beta-Tocotrienol | Mild G1 arrest | Downregulation of cyclin D1/CDK4 suggested |

| +SA Mammary Tumor | γ- and δ-Tocotrienol Derivatives | Inhibition of cell cycle progression | Reduction in cyclin D1, CDK2, CDK4, CDK6; Increase in p21, p27 |

Mechanisms of Cellular Stress Response

Beta-tocotrienol can induce cellular stress, leading to specific response pathways that can determine the fate of the cell.

Endoplasmic Reticulum Stress (ERS) and Unfolded Protein Response (UPR) Pathways

Tocotrienols, including the beta isoform, are known to induce Endoplasmic Reticulum Stress (ERS) and the subsequent Unfolded Protein Response (UPR). mdpi.comdntb.gov.uaresearchgate.net ERS occurs when there is an accumulation of unfolded or misfolded proteins in the ER. acs.org To cope with this, the cell activates the UPR, a signaling network that aims to restore ER homeostasis. acs.org

The induction of ERS by tocotrienols is evidenced by the upregulation of UPR markers. mdpi.comresearchgate.net In some cases, tocotrienol (B1241368) treatment leads to the activation of the IRE-1α pathway, one of the three main branches of the UPR, without significantly affecting the PERK and ATF6 pathways. nih.gov The activation of the UPR can ultimately lead to apoptosis if the stress is prolonged or overwhelming. acs.org Triggers for tocotrienol-mediated ERS may include the release of calcium ions from the ER and an increase in ceramide levels. mdpi.comdntb.gov.ua

Mitochondrial Stress-Mediated Responses

Beta-tocotrienol can trigger mitochondrial stress, leading to the intrinsic pathway of apoptosis. nih.govebi.ac.uk This is characterized by the activation of pro-apoptotic factors.

In breast cancer cells, beta-tocotrienol has been shown to induce a mitochondrial stress-mediated apoptotic response. nih.govebi.ac.uk This involves the upregulation of the pro-apoptotic protein Bax and the release of cytochrome C from the mitochondria into the cytosol. nih.gov Concurrently, the anti-apoptotic protein Bcl-2 is downregulated. nih.gov The increased Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. nih.gov In glioblastomas, β-tocotrienol has been observed to activate caspase-8, which can then regulate the mitochondrial-mediated release of cytochrome c. researchgate.net

Regulation of Reactive Oxygen Species (ROS) Generation

Beta-tocotrienol exhibits a complex role in the regulation of Reactive Oxygen Species (ROS). While known for its antioxidant properties, it can also influence ROS generation in a context-dependent manner.

In human airway smooth muscle cells, beta-tocotrienol was found to inhibit PDGF-BB-induced ROS production. nih.gov This inhibitory effect on ROS is a key part of its mechanism in reducing cell proliferation and migration in this cell type. nih.gov Similarly, γ-tocotrienol has been shown to suppress 5-FU-induced ROS generation in human oral keratinocytes by stabilizing the activation of Nrf2, a transcription factor that regulates antioxidant response. nih.gov

Conversely, some studies suggest that tocotrienols can induce ROS generation, which can contribute to their anticancer effects. Dehydro-β-tocotrienol has been shown to decrease a protein involved in ROS accumulation in the mitochondria. mdpi.com While vitamin E is generally known for its antioxidant activity, the specific effects of beta-tocotrienol on ROS can vary depending on the cellular environment and the presence of other stressors. mdpi.com

Molecular Basis of Apoptosis Induction

Beta-tocotrienol induces apoptosis, or programmed cell death, through a multi-faceted molecular mechanism involving both intrinsic and extrinsic pathways.

The intrinsic, or mitochondrial, pathway is a significant route for beta-tocotrienol-induced apoptosis. As mentioned, it triggers mitochondrial stress, leading to the release of cytochrome C. nih.gov This, in turn, activates a cascade of caspases, which are the executioners of apoptosis.

Beta-tocotrienol treatment leads to the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP-1). nih.gov The cleavage of PARP-1 is a hallmark of apoptosis. This apoptotic effect has been observed to be independent of the tumor suppressor protein p53 in some breast cancer cell lines. nih.govebi.ac.uk

In addition to the intrinsic pathway, the extrinsic pathway, which is initiated by death receptors on the cell surface, can also be involved. In some cancer cell lines, β-tocotrienol has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway. researchgate.netuitm.edu.my The activation of caspase-8 can then lead to the activation of downstream executioner caspases and also cross-talk with the intrinsic pathway. uitm.edu.my

Table 2: Research Findings on Beta-Tocotrienol's Apoptotic Mechanisms

| Cell Line | Key Findings | Molecular Markers |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | Induction of mitochondrial stress-mediated apoptosis. nih.govebi.ac.uk | Upregulation of cytochrome C, cleavage of caspase-3 and PARP-1, downregulation of Bcl-2. nih.gov |

| MCF7 (Breast Cancer) | Induction of apoptosis. nih.gov | Increase in apoptotic cell population. researchgate.net |

| Human Lung and Brain Cancer Cells | Activation of caspase-8-dependent mitochondria-mediated apoptosis. uitm.edu.my | Enhanced caspase-8 activity. uitm.edu.my |

Caspase Activation Pathways (e.g., Caspase-3, Caspase-8)

Beta-tocotrienol has been shown to initiate apoptosis through the activation of specific caspase proteins, which are key executioners of programmed cell death. nutriweb.org.my Research indicates that beta-tocotrienol can trigger the extrinsic apoptosis pathway by activating caspase-8. nih.govresearchgate.net This activation is a critical step that can lead to a cascade of further caspase activation. aacrjournals.org

Once activated, caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3. nutriweb.org.myaacrjournals.org The activation of caspase-3 is a central event in the apoptotic process, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.com Studies have demonstrated that treatment with beta-tocotrienol results in increased levels of cleaved (active) caspase-3 in cancer cells. nih.govaacrjournals.orgresearchgate.net

In some cancer cell models, such as pancreatic cancer cells, beta-tocotrienol has been observed to significantly increase the activities of both caspase-3 and caspase-8. aacrjournals.org This dual activation highlights the compound's ability to engage multiple arms of the apoptotic machinery. The activation of these caspases ultimately leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), further propelling the cell towards its demise. nih.govmdpi.com

Mitochondrial Apoptosis Pathway Disruption

Beta-tocotrienol is a potent disruptor of the mitochondrial apoptosis pathway, also known as the intrinsic pathway. nih.govresearchgate.net This pathway is central to the induction of apoptosis in response to various cellular stresses. A key event in this process is the permeabilization of the mitochondrial outer membrane, which is influenced by beta-tocotrienol. researchgate.net

Research has shown that beta-tocotrienol treatment can trigger a mitochondrial stress-mediated apoptotic response in cancer cells. nih.govresearchgate.netebi.ac.uk This involves the disruption of the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. researchgate.net One of the crucial molecules released is cytochrome c. nih.govresearchgate.net

The release of cytochrome c into the cytosol is a critical step that initiates the activation of the caspase cascade within the intrinsic pathway. mdpi.com Studies have demonstrated that beta-tocotrienol significantly up-regulates the expression of cytochrome c in the cytosol of treated cancer cells. nih.govresearchgate.net This release is often a consequence of the disruption of the mitochondrial membrane potential. researchgate.net By instigating these events, beta-tocotrienol effectively hijacks the cell's own machinery to induce its self-destruction.

Regulation of Pro-apoptotic (e.g., Bax, Cytochrome C) and Anti-apoptotic Proteins (e.g., Bcl-2)

The commitment of a cell to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Beta-tocotrienol exerts its pro-apoptotic effects by modulating the expression and activity of these key regulatory proteins. nih.govcambridge.org

Studies have shown that beta-tocotrienol treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 in cancer cells. nih.govresearchgate.net Bcl-2 normally functions to prevent apoptosis by preserving mitochondrial integrity. Its downregulation by beta-tocotrienol sensitizes the cells to apoptotic signals.

Concurrently, beta-tocotrienol can influence the expression of pro-apoptotic proteins. While some studies report that beta-tocotrienol does not affect the expression of the pro-apoptotic protein Bax, it significantly increases the Bax/Bcl-2 ratio. nih.gov This increased ratio is a critical determinant that favors the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c. mdpi.com As mentioned previously, beta-tocotrienol also upregulates the expression of cytochrome c, another key pro-apoptotic protein. nih.govresearchgate.net In some cancer cell lines, treatment with beta-tocotrienol has been shown to induce the expression of Bax. aacrjournals.org

The table below summarizes the effect of beta-tocotrienol on key apoptotic regulatory proteins in MDA-MB-231 breast cancer cells.

| Protein | Function | Effect of Beta-Tocotrienol | Reference |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.govresearchgate.net |

| Bax | Pro-apoptotic | No change in expression, but Bax/Bcl-2 ratio increased | nih.gov |

| Cytochrome C | Pro-apoptotic | Upregulation | nih.govresearchgate.net |

p53-Independent Apoptotic Mechanisms

A significant aspect of beta-tocotrienol's anti-cancer activity is its ability to induce apoptosis through mechanisms that are independent of the tumor suppressor protein p53. nih.govunimi.it The p53 protein is a critical regulator of cell cycle arrest and apoptosis, and its mutation or inactivation is a common event in many human cancers, often leading to resistance to conventional therapies.

Research has clearly demonstrated that the apoptotic effect of beta-tocotrienol does not require the involvement of the p53 pathway. nih.gov Studies on breast cancer cells have shown that beta-tocotrienol treatment does not alter the expression levels of p53. nih.govresearchgate.net This indicates that beta-tocotrienol bypasses the need for a functional p53 to trigger cell death.

The ability of beta-tocotrienol to induce apoptosis in a p53-independent manner is of significant therapeutic importance. nih.govunimi.it It suggests that this compound could be effective against tumors that have lost p53 function and are therefore resistant to many standard chemotherapeutic agents that rely on p53 to induce apoptosis. This characteristic broadens the potential spectrum of cancers that could be targeted by beta-tocotrienol.

Preclinical Research on Beta Tocotrienol S Biological Activities

Anticancer Research

Beta-tocotrienol has been the subject of numerous studies investigating its potential as an anticancer agent. Research has explored its effects on cell proliferation and its ability to induce programmed cell death (apoptosis) in various cancer models.

Anti-proliferative Effects in Cancer Cell Lines

Beta-tocotrienol has demonstrated the ability to inhibit the growth of a range of cancer cell lines in laboratory settings.

In studies involving human breast adenocarcinoma cell lines, beta-tocotrienol has shown significant anti-proliferative effects. nih.govresearchgate.net Research comparing beta-tocotrienol to the more widely studied gamma-tocotrienol (B1674612) found that beta-tocotrienol exhibited a more potent inhibitory effect on the growth of both MDA-MB-231 and MCF7 cell lines. nih.govresearchgate.net This effect was observed to be dependent on both the concentration of beta-tocotrienol and the duration of exposure. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) for beta-tocotrienol in MDA-MB-231 cells was determined to be 29.99 μM after 24 hours and 21.14 μM after 48 hours. nih.gov In MCF7 cells, the IC50 was 30.48 μM after 24 hours. These findings suggest that beta-tocotrienol is a potent inhibitor of breast cancer cell proliferation, irrespective of the cells' hormonal receptor status. nih.govresearchgate.net

Interactive Data Table: Anti-proliferative Effects of Beta-Tocotrienol on Breast Cancer Cell Lines

| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition (%) | IC50 (µM) | Reference |

| MDA-MB-231 | beta-Tocotrienol | 10-50 | 24 | Dose-dependent decrease | 29.99 | nih.gov |

| MDA-MB-231 | beta-Tocotrienol | 10-50 | 48 | Dose-dependent decrease | 21.14 | nih.gov |

| MCF7 | beta-Tocotrienol | Not Specified | 24 | Significant reduction | 30.48 |

Preclinical studies have also highlighted the anti-proliferative potential of beta-tocotrienol in lung cancer. Research on the human lung adenocarcinoma cell line A549 demonstrated that beta-tocotrienol could inhibit cell growth at low concentrations, with a reported growth inhibition 50 (GI50) value of 1.38 ± 0.334 μM. nih.gov Other studies have also shown that beta-tocotrienol inhibits the proliferation of A549 cells. usm.my

In the context of glioblastoma, a particularly aggressive form of brain cancer, beta-tocotrienol has shown promise in preclinical models. Studies on the U87MG human glioblastoma cell line revealed that beta-tocotrienol inhibited cell growth with a GI50 of 2.53 ± 0.604 μM. nih.gov Further research has corroborated these findings, indicating the growth-inhibitory effects of beta-tocotrienol on U87MG cells. usm.my

The anti-proliferative effects of beta-tocotrienol extend beyond breast, lung, and brain cancers. In studies on human colorectal cancer cells, beta-tocotrienol was found to significantly inhibit the proliferation of HCT-116 cells at concentrations ranging from 10 to 100 μmol/L. researchgate.net Research has also indicated the potential of tocotrienols, including the beta isoform, to suppress the growth of various other cancer types, such as those of the prostate, liver, and blood, as well as melanoma. mdpi.comnih.govcaringsunshine.com

Induction of Apoptosis in Various Cancer Models

A key mechanism through which beta-tocotrienol exerts its anticancer effects is the induction of apoptosis, or programmed cell death.

In breast cancer cell lines MDA-MB-231 and MCF7, beta-tocotrienol treatment led to a dose- and time-dependent increase in the percentage of apoptotic cells. mdpi.com Mechanistically, in MDA-MB-231 cells, beta-tocotrienol triggered a mitochondrial stress-mediated apoptotic response. nih.govresearchgate.net This involved the upregulation of pro-apoptotic proteins such as cytochrome c, cleaved PARP-1, and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This apoptotic induction was found to occur through a p53-independent pathway. nih.govresearchgate.net

Similarly, in human lung adenocarcinoma A549 and glioblastoma U87MG cells, beta-tocotrienol was observed to induce hallmarks of apoptosis, including membrane blebbing and chromatin condensation. nih.gov The underlying mechanism in these cell lines involves the induction of significant double-strand DNA breaks and the activation of caspase-8, indicating the involvement of both the extrinsic death-receptor mediated and intrinsic mitochondria-dependent apoptotic pathways. nih.gov

The pro-apoptotic activity of tocotrienols, including the beta isoform, has been noted in a wide array of cancer models. mdpi.comnih.govnih.govmdpi.com Studies have shown that tocotrienols can induce apoptosis in various cancer cells, including those of the colon, by altering the ratio of Bax to Bcl-2, leading to mitochondrial disruption and caspase activation. nih.gov In pancreatic cancer cells, beta-tocotrienol treatment resulted in the appearance of cleaved PARP-1 and the induction of the pro-apoptotic protein Bax. aacrjournals.org

Interactive Data Table: Pro-Apoptotic Mechanisms of Beta-Tocotrienol

| Cancer Type | Cell Line | Key Apoptotic Events | Signaling Pathways Implicated | Reference |

| Breast Cancer | MDA-MB-231 | Mitochondrial stress, cytochrome c release, PARP-1 & caspase-3 cleavage, Bcl-2 downregulation | p53-independent, PI3K/GSK-3 downregulation | nih.govresearchgate.netmdpi.com |

| Breast Cancer | MCF7 | Increased apoptotic cell percentage | Not fully elucidated | mdpi.com |

| Lung Cancer | A549 | Membrane blebbing, chromatin condensation, double-strand DNA breaks, caspase-8 activation | Death-receptor mediated, Mitochondria-dependent | nih.gov |

| Glioblastoma | U87MG | Membrane blebbing, chromatin condensation, double-strand DNA breaks, caspase-8 activation | Death-receptor mediated, Mitochondria-dependent | nih.gov |

| Pancreatic Cancer | MiaPaCa-2 | PARP-1 cleavage, Bax induction | Not fully elucidated | aacrjournals.org |

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research indicates that tocotrienols, including the beta isoform, possess potent anti-angiogenic properties.

In vitro and in vivo experiments have shown that beta-tocotrienol, along with delta- and gamma-tocotrienol, effectively inhibits angiogenesis. nih.govnhri.org.tw These compounds have been observed to hinder the proliferation, migration, and tube formation of human umbilical vein endothelial cells induced by growth factors. nih.govnhri.org.tw Furthermore, in a mouse dorsal air sac assay, tocotrienols demonstrated the ability to inhibit tumor cell-induced angiogenesis. nih.govnhri.org.tw

The anti-angiogenic effects of tocotrienols are attributed to their ability to interfere with key signaling pathways. They have been found to inhibit the activation of growth factor-induced extracellular signal-regulated kinase (ERK), Akt (protein kinase B), and endothelial nitric oxide synthase (eNOS). nih.gov Additionally, tocotrienols suppress the phosphorylation of vascular endothelial growth factor (VEGF) receptor 2. nih.govnhri.org.tw By inhibiting these signaling molecules, tocotrienols effectively disrupt the processes of endothelial cell survival, migration, and ultimately, angiogenesis. nih.gov Some studies also suggest that the anti-angiogenic action of tocotrienols may be linked to their ability to inhibit HMG-CoA reductase, an enzyme also targeted by statins. msu.ru

Table 1: Anti-angiogenic Mechanisms of Beta-Tocotrienol

| Mechanism | Effect | Supporting Evidence |

|---|---|---|

| Inhibition of Endothelial Cell Functions | Inhibits growth factor-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells. | In vitro studies nih.govnhri.org.tw |

| Inhibition of Tumor-Induced Angiogenesis | Shows inhibition in mouse dorsal air sac (DOS) assay. | In vivo studies nih.govnhri.org.tw |

| Signal Transduction Inhibition | Inhibits activation of ERK, Akt, and eNOS; suppresses phosphorylation of VEGF receptor 2. | Western blotting analysis nih.gov |

| HMG-CoA Reductase Inhibition | Potential contribution to anti-angiogenic effects. | Suggestive evidence msu.ru |

Anti-metastatic Effects

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Preclinical evidence suggests that tocotrienols can impede this process.

Tocotrienols have been shown to modulate signaling pathways that regulate the extracellular matrix and tumor cell motility, which are crucial for invasion. nih.gov Specifically, they can regulate the MAPK and Akt signaling pathways, which in turn affects the expression of matrix metalloproteinases (MMPs), snail, twist, β-catenin, and urokinase-type plasminogen activator (uPA). nih.govresearchgate.net These molecules are instrumental in the degradation of the extracellular matrix, allowing cancer cells to invade surrounding tissues and metastasize. researchgate.net

In studies on breast cancer cells, tocotrienols have demonstrated the ability to inhibit cell migration and invasion. researchgate.net Furthermore, research on colorectal cancer cells has shown that tocotrienols can inhibit cell migration. researchgate.net

Table 2: Anti-metastatic Effects of Beta-Tocotrienol

| Effect | Mechanism | Cell/Animal Model |

|---|---|---|

| Inhibition of Cell Migration and Invasion | Modulation of PI3K/AKT signaling pathways and inhibition of MMP expression. | Breast and colorectal cancer cells researchgate.net |

| Regulation of Metastasis-Related Proteins | Regulation of MAPK and Akt signaling pathways, affecting MMPs, snail, twist, β-catenin, and uPA gene expression. | General cancer models nih.govresearchgate.net |

Effects on Cell Cycle Arrest (e.g., G1 arrest)

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Beta-tocotrienol has been found to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.

In studies involving human breast adenocarcinoma cell lines (MDA-MB-231 and MCF7), beta-tocotrienol was observed to induce a mild G1 arrest. nih.govresearchgate.net This G1 phase arrest was noted at concentrations of 20 and 30 μM after 24 hours of treatment in MCF7 cells. nih.gov The induction of cell cycle arrest contributes to the anti-proliferative effects of beta-tocotrienol. nih.govresearchgate.net

Other tocotrienol (B1241368) isoforms have also demonstrated the ability to induce cell cycle arrest. For instance, delta-tocotrienol (B192559) has been shown to cause G1 cell cycle arrest in pancreatic cancer cells. plos.org Similarly, gamma-tocotrienol has been reported to arrest the cell cycle at the G0/G1 phase in HeLa cells. mdpi.com

Table 3: Effects of Beta-Tocotrienol on Cell Cycle Arrest

| Cell Line | Effect | Concentration/Time |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | Mild G1 arrest | 0–50 μM for 24 and 48 h nih.govresearchgate.net |

| MCF7 (Estrogen Receptor-Positive Breast Cancer) | Mild G1 arrest | 20 and 30 μM after 24 h nih.gov |

Neuroprotective Research

Beyond its anti-cancer activities, beta-tocotrienol has been investigated for its potential neuroprotective effects.

Prevention of Glutamate-Induced Neurotoxicity

Glutamate (B1630785) is a major excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity, a process that damages and kills nerve cells. Preclinical studies have highlighted the ability of tocotrienols to protect against this form of neurodegeneration. nih.gov

Alpha-tocotrienol (B192550), in nanomolar concentrations, has been shown to block glutamate-induced death in neuronal cells. nih.gov This neuroprotective effect is mediated by the suppression of the early activation of c-Src kinase and the inhibition of 12-lipoxygenase, a key mediator of glutamate-induced neurodegeneration. nih.gov Furthermore, tocotrienol treatment has been found to attenuate the glutamate-induced release of arachidonic acid and the formation of free polyunsaturated fatty acids in neural cells. nih.gov Studies have demonstrated that tocotrienols can diminish glutamate-induced cytotoxicity in both pre- and co-treatment scenarios. mdpi.com

Table 4: Prevention of Glutamate-Induced Neurotoxicity by Tocotrienols

| Neuroprotective Mechanism | Effect | Model System |

|---|---|---|

| Inhibition of Key Enzymes | Suppresses early activation of c-Src kinase and 12-lipoxygenase. | Neuronal cells nih.gov |

| Attenuation of Fatty Acid Release | Reduces glutamate-induced release of arachidonic acid and formation of free polyunsaturated fatty acids. | HT4 neural cells nih.gov |

| Cytotoxicity Reduction | Diminishes glutamate-induced cell death. | Neuronal cells mdpi.com |

Effects on White Matter Lesions (WMLs) Progression

White matter lesions are areas of damage in the brain's white matter that are associated with an increased risk of stroke and cognitive decline. A clinical study has investigated the effect of mixed tocotrienols on the progression of WMLs.

In a two-year randomized, double-blind, placebo-controlled trial, 121 volunteers with cardiovascular risk factors and MRI-confirmed WMLs were given either mixed tocotrienols or a placebo. nih.govneuronewsinternational.com The results showed that the mean WML volume in the placebo group increased after two years, while the group receiving tocotrienols showed no significant change. nih.govresearchgate.net This suggests that mixed tocotrienols can attenuate the progression of WMLs. nih.govneuronewsinternational.com

Table 5: Effects of Mixed Tocotrienols on White Matter Lesions

| Study Design | Participants | Intervention | Outcome |

|---|---|---|---|

| Randomized, double-blind, placebo-controlled trial | 121 volunteers with cardiovascular risk factors and MRI-confirmed WMLs | 200 mg mixed tocotrienols twice daily for 2 years | Attenuated progression of WMLs compared to placebo nih.govneuronewsinternational.comresearchgate.net |

Attenuation of Ischemic Stroke-Induced Lesion Volume

Ischemic stroke occurs when blood flow to the brain is blocked, leading to brain damage. Preclinical studies in animal models have demonstrated the potential of tocotrienols to reduce the extent of this damage.

In a canine model of transient middle cerebral artery occlusion, supplementation with a tocotrienol-enriched supplement for 10 weeks significantly attenuated the ischemic stroke-induced lesion volume. wright.edu This was observed at both 1 hour and 24 hours post-reperfusion. wright.edu Furthermore, the tocotrienol supplementation was found to prevent the loss of white matter fiber tract connectivity after the stroke. wright.edu The protective effects are thought to be, in part, due to improved cerebrovascular collateral circulation to the ischemic area. wright.edu

Table 6: Attenuation of Ischemic Stroke-Induced Lesion Volume by Tocotrienols

| Animal Model | Intervention | Key Findings |

|---|---|---|

| Canine model of transient middle cerebral artery occlusion | Tocotrienol-enriched supplement for 10 weeks | Significantly attenuated ischemic stroke-induced lesion volume; prevented loss of white matter fiber tract connectivity; improved cerebrovascular collateral circulation. wright.edu |

Protection against Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's, Huntington's)

Beta-tocotrienol, a member of the vitamin E family, has been investigated for its neuroprotective potential in various preclinical models of neurodegenerative diseases. caringsunshine.com Research suggests that tocotrienols may offer superior neuroprotective and antioxidant properties compared to the more commonly studied tocopherols (B72186). caringsunshine.com

In the context of Alzheimer's Disease (AD) , preclinical studies have shown that tocotrienols can address several pathological aspects of the disease, including oxidative stress and mitochondrial dysfunction. researchgate.netnih.gov As an antioxidant, beta-tocotrienol is hypothesized to protect neuronal cells from damage induced by free radicals, a key factor in AD pathogenesis. caringsunshine.com Tocotrienols have demonstrated the ability to reduce oxidative stress by acting as free-radical scavengers and promoting mitochondrial function and cellular repair. researchgate.netnih.gov Furthermore, they have been shown to prevent glutamate-induced neurotoxicity in cell cultures. researchgate.netnih.gov Some research indicates that tocotrienols, but not tocopherols, can suppress the mevalonate (B85504) pathway, which is involved in the production of compounds that may contribute to AD pathogenesis. caldic.com This suppression, coupled with their anti-inflammatory activity, makes tocotrienols promising candidates for AD protection. caldic.com Epidemiological studies have suggested an inverse relationship between tocotrienol levels and the risk of AD. nih.govmdpi.com

Regarding Parkinson's Disease (PD) , preclinical research has shown that tocotrienols can prevent toxicities associated with the disease in cultured neurons and protect against the loss of dopaminergic neurons in animal models. mdpi.comnih.govsemanticscholar.org These protective effects have been linked to the activation of the estrogen receptor-beta (ERβ). mdpi.comnih.govsemanticscholar.org Specifically, γ- and δ-tocotrienols have been shown to exert cytoprotective effects through the ERβ/PI3K/Akt signaling pathway in a cellular PD model. nih.govresearchgate.net This suggests a mechanism of action that goes beyond simple antioxidant effects. nih.govresearchgate.net

The effects of beta-tocotrienol on Huntington's Disease have not been as extensively studied. semanticscholar.org While the antioxidant properties of tocotrienols are believed to be beneficial in mitigating oxidative damage in neurons, specific preclinical data on beta-tocotrienol for Huntington's disease is limited. semanticscholar.org

Modulation of Microglial Activation in Brain Inflammation Models

Beta-tocotrienol has been implicated in the modulation of microglial activation, a key process in brain inflammation. Microglia are the primary immune cells of the central nervous system and their activation is a hallmark of neuroinflammation, which is associated with various neurodegenerative diseases.

Preclinical studies, primarily using tocotrienol-rich fractions (TRF) which contain beta-tocotrienol, have demonstrated anti-inflammatory effects in brain inflammation models. For instance, in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells, a model for inflammation, TRF was shown to inhibit the expression of nuclear factor-kappa B (NF-κB). psu.edu NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. The inhibition of NF-κB by TRF suggests a mechanism by which beta-tocotrienol could suppress the inflammatory response in the brain. psu.edu

Furthermore, research on δ-tocotrienol, another isomer often studied alongside beta-tocotrienol, has shown that it can attenuate the production of nitric oxide (NO) and the expression of interleukin-1β (IL-1β) in BV2 microglial cells. monash.edu It also selectively inhibited cyclooxygenase-2 (COX-2) but not COX-1. monash.edu These findings indicate that tocotrienols can suppress the activation of microglia and the subsequent release of inflammatory mediators. The suppression of microglial cytokine expression by δ-tocotrienol is thought to occur at both the transcriptional and translational levels, potentially through the suppression of NF-κB activation. researchgate.net

While much of the specific research has focused on tocotrienol-rich fractions or other tocotrienol isomers, the consistent anti-inflammatory and microglia-modulating effects observed in these studies suggest a likely role for beta-tocotrienol in these processes. The ability of tocotrienols to suppress key inflammatory pathways in microglia highlights their potential therapeutic value in conditions characterized by neuroinflammation.

Anti-inflammatory Research

Beta-tocotrienol has been a subject of preclinical research for its anti-inflammatory properties. These studies have primarily been conducted in vitro and in animal models, demonstrating its potential to modulate various inflammatory pathways. caringsunshine.com

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-4, IL-6, IL-8)

Preclinical studies have shown that tocotrienols, often as part of a tocotrienol-rich fraction (TRF), can inhibit the production and expression of several pro-inflammatory cytokines. In models of inflammation, tocotrienols have been observed to reduce levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-8 (IL-8). psu.edunih.govmdpi.comnih.gov

For example, a study using lipopolysaccharide (LPS)-stimulated human monocytic cells found that a tocotrienol-rich fraction dose-dependently decreased the transcription of pro-inflammatory cytokines, including TNF-α, IL-4, and IL-8. psu.edu In another study on a rat model of spinal cord injury, tocotrienol treatment significantly reduced the serum levels of TNF-α, IL-1β, and IL-6. spandidos-publications.com Similarly, research on δ-tocotrienol in LPS-stimulated macrophages showed a dose-dependent decrease in the mRNA and protein expression of TNF-α, IL-1β, and IL-6. mdpi.com While these studies often use mixtures of tocotrienols or other isomers, they provide strong evidence for the anti-inflammatory potential of the tocotrienol family, including the beta isoform.

The table below summarizes the inhibitory effects of tocotrienols on various pro-inflammatory cytokines as observed in preclinical studies.

| Cytokine | Model System | Observed Effect | Reference(s) |

| TNF-α | LPS-stimulated human monocytic cells; Rat model of spinal cord injury; LPS-stimulated macrophages | Inhibition of transcription; Reduced serum levels; Decreased mRNA and protein expression | psu.eduspandidos-publications.commdpi.com |

| IL-1β | Rat model of spinal cord injury; LPS-stimulated macrophages | Reduced serum levels; Decreased mRNA and protein expression | spandidos-publications.commdpi.com |

| IL-4 | LPS-stimulated human monocytic cells | Inhibition of transcription | psu.edu |

| IL-6 | Rat model of spinal cord injury; LPS-stimulated macrophages | Reduced serum levels; Decreased mRNA and protein expression | spandidos-publications.commdpi.com |

| IL-8 | LPS-stimulated human monocytic cells | Inhibition of transcription | psu.edu |

Suppression of Inflammatory Mediators (e.g., iNOS, COX-2, PGE2)

In addition to cytokines, beta-tocotrienol and other tocotrienols have been shown to suppress the expression and activity of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2). psu.edunih.govnih.gov

In LPS-stimulated human monocytic cells, a tocotrienol-rich fraction significantly blocked the induction of iNOS and COX-2 expression, leading to a dose-dependent inhibition of nitric oxide (NO) and PGE2 release. psu.edu This effect was selective for COX-2, as COX-1 expression was not affected. psu.edu Similarly, in a rat model of spinal cord injury, tocotrienol treatment reduced iNOS protein expression and activity, as well as plasma NO production. spandidos-publications.com Research on δ-tocotrienol in macrophages also demonstrated the inhibition of iNOS expression. mdpi.com The suppression of these inflammatory mediators is a key mechanism behind the anti-inflammatory effects of tocotrienols.

The table below details the suppressive effects of tocotrienols on these inflammatory mediators.

| Mediator | Model System | Observed Effect | Reference(s) |

| iNOS | LPS-stimulated human monocytic cells; Rat model of spinal cord injury; LPS-stimulated macrophages | Blocked induction of expression; Reduced protein expression and activity | psu.eduspandidos-publications.commdpi.com |

| COX-2 | LPS-stimulated human monocytic cells | Blocked induction of expression | psu.edu |

| PGE2 | LPS-stimulated human monocytic cells | Inhibition of release | psu.edu |

Influence on Airway Remodeling and Asthma

Preclinical research suggests that beta-tocotrienol may have a therapeutic role in asthma by influencing airway remodeling. nih.gov Airway remodeling refers to structural changes in the airways, such as increased airway smooth muscle (ASM) mass, which contributes to the pathophysiology of asthma. nih.gov

A recent study demonstrated that beta-tocotrienol can reduce the proliferation and migration of human ASM cells. nih.govnih.gov This effect was associated with the inhibition of RhoA activation and a reduction in reactive oxygen species (ROS) production. nih.govnih.gov By diminishing ASM proliferation and migration, beta-tocotrienol shows potential as a treatment for airway remodeling in asthma. nih.gov

While direct anti-inflammatory effects of beta-tocotrienol were not assessed in this particular study, the known anti-inflammatory properties of the tocotrienol family suggest that it may also contribute to ameliorating airway remodeling through this mechanism. nih.gov Other tocotrienol isoforms, such as gamma-tocotrienol, have also been shown to modulate allergic responses and protect against airway remodeling in animal models of asthma. researchgate.net

Other Preclinical Biological Activities

Beyond its neuroprotective and anti-inflammatory effects, preclinical studies have suggested other biological activities for beta-tocotrienol and the broader tocotrienol family.

Anti-cancer Activity: Emerging research indicates that tocotrienols, including beta-tocotrienol, possess potential anti-cancer properties. caringsunshine.com Preclinical studies in cell culture and animal models have shown that tocotrienols can inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and suppress the formation of new blood vessels that supply tumors (angiogenesis). caringsunshine.com For instance, beta-tocotrienol has been shown to be more cytotoxic than gamma-tocotrienol to human breast cancer cells, inducing apoptosis through a pathway involving the downregulation of key cell survival proteins. nih.govebi.ac.uk It has also demonstrated growth inhibitory and apoptotic effects on human lung cancer and glioblastoma cell lines. nih.gov The anti-cancer mechanisms of tocotrienols are thought to involve the modulation of various cell signaling pathways, such as NF-κB and STAT3. caringsunshine.com

Bone Protection: Tocotrienols have been studied for their potential role in bone protection. researchgate.net They have been shown to reduce oxidative stress and inflammation in bone cells by downregulating reactive oxygen species and pro-inflammatory cytokines. researchgate.net This can lead to increased bone mineralization, promotion of osteoblast (bone-forming cell) differentiation, and suppression of osteoclast (bone-resorbing cell) formation. researchgate.net

Metabolic Health: Preclinical studies suggest that tocotrienols may have beneficial effects on metabolic health. They have been shown to suppress adipogenesis (the formation of fat cells) and reduce body weight and fat mass in animal models. nih.gov Tocotrienols may also improve glucose homeostasis, making them a potential area of interest for diabetes research. nih.gov

Antidiabetic Effects

Preclinical evidence suggests that tocotrienols, including beta-tocotrienol, may possess beneficial properties relevant to diabetes management. caringsunshine.com In animal models, tocotrienols have demonstrated positive effects on glucose metabolism, insulin (B600854) sensitivity, and oxidative stress, all of which are key factors in the development and progression of diabetes. caringsunshine.com The antioxidant and anti-inflammatory properties of tocotrienols are believed to contribute to these effects. caringsunshine.combiomedres.us

Studies in diabetic rat models have shown that tocotrienol-rich fractions can ameliorate diabetes through their antioxidant, antihyperglycemic, and anti-inflammatory actions. mdpi.com Specifically, these fractions have been observed to downregulate inflammatory and profibrotic cytokines, which are implicated in diabetic complications such as nephropathy. mdpi.com Furthermore, research indicates that tocotrienols may improve glucose homeostasis by activating peroxisome proliferator-activated receptors (PPARs). biomedres.usnih.gov While some studies have focused on tocotrienol-rich fractions or other isomers, the anti-adipogenic activity, which is relevant to insulin resistance, has been observed in the order of γ-T3 > δ-T3 > β-T3 > α-T3. nih.gov

It is important to note that much of the research has utilized tocotrienol-rich fractions (TRF) or mixtures of tocotrienol isomers, rather than isolated beta-tocotrienol. caringsunshine.comresearchgate.net While these studies provide promising initial findings, further research is needed to specifically elucidate the direct antidiabetic effects of beta-tocotrienol.

Table 1: Summary of Preclinical Antidiabetic Research on Tocotrienols

| Model System | Tocotrienol Form | Observed Effects | Potential Mechanisms |

| Animal Models | Tocotrienols (including beta-tocotrienol) | Improved glucose metabolism, enhanced insulin sensitivity, reduced oxidative stress. caringsunshine.com | Antioxidant and anti-inflammatory properties. caringsunshine.combiomedres.us |

| Diabetic Rats | Tocotrienol-Rich Fraction | Ameliorated diabetes, antihyperglycemic, anti-inflammatory. mdpi.com | Downregulation of inflammatory and profibrotic cytokines. mdpi.com |

| Diabetic Models | Tocotrienols | Improved glucose homeostasis. nih.gov | Activation of peroxisome proliferator-activated receptors (PPARs). biomedres.usnih.gov |

| Preadipocytes | Individual Tocotrienol Isomers | Suppression of adipogenesis. nih.gov | Regulation of lipid metabolism pathways. nih.gov |

Cardioprotective and Antiatherogenic Properties

Preclinical studies have highlighted the potential of tocotrienols, including beta-tocotrienol, as cardioprotective and antiatherogenic agents. mdpi.comresearchgate.netnih.gov Research has shown that tocotrienols can positively influence several factors associated with cardiovascular health.

In animal models of hyperlipidemia, a tocotrienol-rich fraction from rice bran oil demonstrated a dose-dependent hypolipidemic and antioxidant effect. tocotrienol.org Furthermore, studies in hypercholesterolemic animals have indicated that dietary tocotrienol supplements can help prevent the development of atherosclerosis. tocotrienol.org The mechanism for this effect is thought to involve the regulation of energy metabolism and inflammation through peroxisome proliferator-activated receptors (PPARs). tocotrienol.org Tocotrienols have also been shown to lower plasma cholesterol levels by regulating HMG-CoA reductase in the liver. aafiyatgroup.com

Tocotrienols have demonstrated the ability to reduce levels of atherogenic apolipoprotein B and lipoprotein(a) in plasma. nih.gov Their antioxidant properties are also considered crucial, with studies showing significant inhibition of lipid peroxidation. nih.gov In the context of myocardial ischemia-reperfusion injury, tocotrienols have been reported to protect the heart, leading to improved functional parameters and a reduction in infarct size. mdpi.com

While much of the research has been conducted with tocotrienol-rich fractions, the collective evidence points towards a beneficial role for tocotrienols in cardiovascular health.

Table 2: Summary of Preclinical Cardioprotective and Antiatherogenic Research on Tocotrienols

| Model System | Tocotrienol Form | Observed Effects | Potential Mechanisms |

| Hyperlipidemic Rats | Tocotrienol-Rich Fraction (from rice bran oil) | Dose-dependent hypolipidemic and antioxidant effects. tocotrienol.org | Not specified. |

| Hypercholesterolemic Animals | Dietary Tocotrienol Supplements | Prevention of atherosclerosis development. tocotrienol.org | Regulation of PPARs, influencing energy metabolism and inflammation. tocotrienol.org |

| Hypercholesterolemic Pigs | Tocotrienols | Lowered levels of apolipoprotein B, thromboxane (B8750289) B2, and platelet factor 4. aafiyatgroup.com | Regulation of HMG-CoA reductase. aafiyatgroup.com |

| Myocardial Ischemia-Reperfusion Injury Models | Tocotrienols | Improved cardiac functional parameters, reduced infarct size. mdpi.com | Regulation of PI3K/Akt/mTOR and MAPK pathways. mdpi.com |

Bone Health Modulation

Preclinical research has consistently indicated the bone-protective effects of tocotrienols. mdpi.com These studies, conducted in both cell culture and animal models, suggest that tocotrienols can positively influence bone metabolism through various mechanisms.

A key mechanism is the antioxidant and anti-inflammatory activity of tocotrienols. researchgate.netfrontiersin.org They have been shown to reduce oxidative stress and inflammation, which are known to disrupt the balance between bone-forming osteoblasts and bone-resorbing osteoclasts. researchgate.net In vitro studies have demonstrated that tocotrienols can mitigate the negative effects of oxidants on osteoblasts. frontiersin.org

Tocotrienols have also been found to directly influence bone cell activity. They have been shown to enhance osteogenic differentiation and bone formation in osteoblasts while suppressing osteoclast formation and activity. mdpi.comresearchgate.netnih.gov This dual action helps to promote bone formation and prevent excessive bone resorption. researchgate.net Animal studies using various models of osteoporosis have reported improved bone formation biomarkers and bone strength with tocotrienol supplementation. researchgate.net

Furthermore, tocotrienols may modulate the Wnt/β-catenin signaling pathway, which is crucial for osteoblastogenesis. mdpi.comfrontiersin.org Studies have shown that tocotrienol supplementation can increase the skeletal expression of β-catenin and reduce inhibitors of the Wnt pathway. frontiersin.org The suppressive effect of tocotrienols on the mevalonate pathway, which is involved in the regulation of osteoblasts and osteoclasts, may also contribute to their bone-protective effects. researchgate.netmdpi.com

Table 3: Summary of Preclinical Research on Tocotrienol's Modulation of Bone Health

| Model System | Tocotrienol Form | Observed Effects | Potential Mechanisms |

| Glucocorticoid-Treated Osteoblasts | Tocotrienol | Enhanced osteogenic differentiation and bone formation. mdpi.com | Prevention of oxidative stress and osteoblast apoptosis. mdpi.com |

| Animal Models of Osteoporosis | Tocotrienol Supplementation | Improved bone formation biomarkers and bone strength. researchgate.net | Downregulation of oxidative stress and inflammation. researchgate.net |

| Osteoclast Cultures | Tocotrienol Isomers | Suppression of osteoclast formation and resorption activity. nih.gov | Regulation of RANKL and OPG expression. nih.gov |

| Orchidectomized Rats | Tocotrienol Supplementation | Increased skeletal mRNA expression of β-catenin. frontiersin.org | Modulation of the Wnt/β-catenin signaling pathway. frontiersin.org |

| Ovariectomized Rats | Palm Tocotrienol | Preserved trabecular osteocyte numbers. mdpi.com | Modulation of osteocyte-mediated bone remodeling. mdpi.com |

Beta Tocotrienol in Combinatorial Therapies and Synergistic Interactions

Synergy with Chemotherapeutic Agents

Research indicates that beta-tocotrienol can function as a chemosensitizing agent, enhancing the efficacy of certain chemotherapeutic drugs. nih.gov This synergistic relationship is particularly notable in its interaction with taxane-based chemotherapy, such as paclitaxel (B517696). The primary mechanism for this synergy involves the modulation of immune checkpoint pathways. researchgate.netnih.gov

Beta-tocotrienol has been shown to effectively inhibit the expression of Programmed death-ligand 1 (PD-L1) both in vitro and in vivo. researchgate.netfrontiersin.org PD-L1 is a critical immune checkpoint ligand often overexpressed by tumor cells to evade the host's immune system. By binding to its receptor (PD-1) on T-cells, it suppresses the anti-tumor immune response.

The mechanism by which beta-tocotrienol downregulates PD-L1 is linked to its ability to inactivate the Janus kinase 2/Signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is involved in the transcription of the PD-L1 gene. nih.gov By inhibiting this pathway, beta-tocotrienol reduces PD-L1 levels on cancer cells, thereby restoring the immune system's ability to recognize and attack the tumor. nih.govfrontiersin.org

In a preclinical mouse model, treatment with beta-tocotrienol led to several key outcomes that demonstrate its synergistic potential:

Reduced tumor size. nih.gov

Decreased expression of PD-L1 on tumor cells. nih.gov

An increased population of tumor-infiltrating CD8+ T-cells, which are essential for killing cancer cells. nih.gov

Elevated levels of granzyme B, an enzyme released by T-cells to induce apoptosis in target cells. nih.gov

This action suggests that combining beta-tocotrienol with chemotherapies like paclitaxel could create a multi-pronged attack, where paclitaxel directly targets cancer cells and beta-tocotrienol simultaneously dismantles the tumor's immune-protective shield, sensitizing it to both the chemotherapy and the body's immune response. researchgate.netfrontiersin.org While many tocotrienols show chemosensitizing potential with drugs like doxorubicin (B1662922) and paclitaxel, the specific action of beta-tocotrienol on the PD-L1 axis represents a distinct and potent immunotherapeutic synergy. nih.govnih.govsupervitamins.com.my

| Synergistic Agent | Cancer Cell Line/Model | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Paclitaxel | LLC xenograft C57BL/6 N mouse model | Enhanced anti-tumor activity, reduced tumor size. nih.gov | Inhibition of JAK2/STAT3 pathway, leading to decreased PD-L1 expression and enhanced CD8+ T-cell mediated immunity. nih.govfrontiersin.org |

Synergy with Other Dietary Components or Phytochemicals (e.g., Sesamin (B1680957), Polyphenols)

The synergistic effects of tocotrienols with various dietary phytochemicals are a subject of growing interest. nih.govmdpi.com For instance, extensive research has demonstrated that other tocotrienol (B1241368) isomers, particularly gamma-tocotrienol (B1674612), exhibit significant synergistic anticancer activity when combined with components like sesamin, a lignan (B3055560) from sesame seeds. mdpi.comresearchgate.netresearchgate.net The mechanism for this synergy is often attributed to sesamin's ability to inhibit the metabolic degradation of tocotrienols, thereby increasing their bioavailability and concentration in tissues. mdpi.comresearchgate.net Similarly, combinations of gamma-tocotrienol with polyphenols like resveratrol (B1683913) and epigallocatechin gallate (EGCG) have been reported to synergistically inhibit the proliferation of breast cancer cells. researchgate.net

However, scientific literature focusing specifically on the synergistic interactions between beta-tocotrienol and these dietary components is not as widely available. While the potential for such synergy exists, given the shared metabolic pathways among tocotrienol isomers, dedicated studies are required to confirm and characterize the specific effects and mechanisms of combining beta-tocotrienol with phytochemicals like sesamin and various polyphenols.

Comparative Efficacy and Synergistic Potency with Other Tocotrienol Isomers and Tocopherols (B72186)

The anticancer and chemosensitizing effects of vitamin E are highly dependent on the specific isomer. nih.gov Research consistently shows that tocotrienols, as a group, possess significantly greater anticancer properties than tocopherols. mdpi.comnih.gov In fact, alpha-tocopherol (B171835), the most common form of vitamin E, can interfere with the therapeutic actions of tocotrienols by competing for absorption and transport, potentially reducing their efficacy when co-administered. nih.govnih.gov

Within the tocotrienol family, the different isomers (alpha, beta, gamma, delta) also exhibit varying degrees of potency.

Comparative Chemosensitization: Studies comparing all eight natural forms of vitamin E have investigated their ability to sensitize cancer cells to chemotherapy. One such comparative evaluation using paclitaxel found that the sensitization effect of vitamin E is form-dependent, with delta-tocotrienol (B192559) (δ-T3) being the most effective isomer for sensitizing breast and prostate cancer cells to the drug. researchgate.netnih.govresearchgate.net Another ranking of general anticancer potency suggests an order of delta > gamma > alpha > beta. perrychinn.com

Unique Mechanism of Beta-Tocotrienol: Despite not always ranking as the most potent in direct cytotoxicity or sensitization assays, beta-tocotrienol possesses a unique and powerful synergistic mechanism through its targeted suppression of the PD-L1 immune checkpoint. researchgate.netnih.gov This distinct immunomodulatory action provides a different pathway for synergy compared to the more direct cytotoxic or anti-proliferative enhancements seen with gamma- and delta-tocotrienol. mdpi.com Therefore, while delta-tocotrienol might be the most potent direct sensitizer (B1316253) to paclitaxel, beta-tocotrienol's contribution is significant as it enhances the therapy through an immune-mediated mechanism. nih.govnih.gov

Comparison with Tocopherols: Tocopherols generally lack the direct anticancer and chemosensitizing properties attributed to tocotrienols. supervitamins.com.myperrychinn.com Under conditions where gamma-tocotrienol was found to suppress NF-κB activation and potentiate apoptosis induced by chemotherapeutic agents, gamma-tocopherol (B30145) had no effect. supervitamins.com.my This highlights the superior synergistic potential of the tocotrienol family, including the beta isomer, over their saturated tocopherol counterparts in combinatorial cancer therapy.

| Isomer | Comparative Synergistic Potency | Note |

|---|---|---|

| Beta-Tocotrienol (β-T3) | Exhibits unique chemosynergy by suppressing the PD-L1 immune checkpoint via the JAK2/STAT3 pathway. researchgate.netnih.gov | Provides an immunotherapeutic advantage in combination therapy. frontiersin.org |

| Delta-Tocotrienol (δ-T3) | Often cited as the most potent isomer for sensitizing breast and prostate cancer cells to paclitaxel. researchgate.netnih.gov | Generally demonstrates the highest anticancer activity among tocotrienols. perrychinn.com |

| Gamma-Tocotrienol (γ-T3) | Shows strong synergistic effects with chemotherapeutic agents and dietary components like sesamin. supervitamins.com.myresearchgate.netresearchgate.net | Potency is generally considered higher than alpha and beta isomers. perrychinn.com |

| Alpha-Tocotrienol (B192550) (α-T3) | Possesses anticancer properties but is generally less potent than gamma and delta isomers. perrychinn.com | - |

| Alpha-Tocopherol (α-Toc) | Largely ineffective as a chemosensitizing agent and can interfere with the therapeutic action of tocotrienols. supervitamins.com.mynih.govnih.gov | The most common form of vitamin E, but lacks significant anticancer synergy. |

Bioavailability, Distribution, and Metabolism in Research Context

Absorption and Distribution Studies

The journey of beta-tocotrienol within a biological system is a complex process governed by several factors, from its initial uptake in the intestine to its distribution throughout the body's tissues.

As a lipophilic compound, the absorption of beta-tocotrienol, much like other vitamin E isomers, is intricately linked with the digestion and absorption of dietary fats. nih.gov The process is initiated in the small intestine and is dependent on adequate pancreatic function and biliary secretion for the formation of micelles. fao.org

Key factors that influence the absorption of beta-tocotrienol include:

Dietary Fat: The presence of fat in a meal is crucial for stimulating the secretion of bile salts and pancreatic enzymes, which in turn enhances the solubility and absorption of tocotrienols. mdpi.com Taking tocotrienols with a fat-rich meal has been shown to significantly increase their absorption. mdpi.comwikipedia.org

Bile Salts: These are essential for the emulsification of fats and fat-soluble vitamins, breaking them down into smaller particles and facilitating the formation of mixed micelles. fao.orgnutrafoods.eu These micelles are responsible for transporting the tocotrienols to the intestinal cells for absorption. mdpi.com

Pancreatic Enzymes: Lipase, an enzyme from the pancreas, is necessary for the hydrolysis of fats. researchgate.net This process is fundamental for the subsequent formation of micelles that carry tocotrienols. nih.govresearchgate.net

Micelle Formation: The aggregation of bile salts and the products of fat digestion form mixed micelles that solubilize beta-tocotrienol, allowing it to be transported across the unstirred water layer to the brush border membrane of the enterocytes for absorption. fao.orgmdpi.com

Studies have indicated that the intestinal uptake of some tocotrienols may involve a carrier-mediated process, with the Niemann-Pick C1-like 1 (NPC1L1) transporter being implicated. mdpi.com

Once absorbed, tocotrienols are incorporated into chylomicrons and enter the circulation via the lymphatic system. nih.gov From the chylomicrons, they are distributed to various tissues or transported to the liver. nih.gov

Research in animal models has provided insights into the tissue distribution of tocotrienols. Following oral administration, tocotrienols have been detected in various organs, including the liver, adipose tissue, adrenal glands, skin, lung, spleen, and colon. nih.govmdpi.comupm.edu.mynih.gov Adipose tissue, in particular, appears to be a significant storage site for tocotrienols. mdpi.comnih.gov While tocopherols (B72186) are more readily accumulated in most organs, tocotrienols have shown a comparatively higher accumulation in skin and adipose tissue. upm.edu.my The accumulation in adipose tissue is a slower process, but once stored, the levels are maintained without significant degradation. nih.gov

Interestingly, the presence of alpha-tocopherol (B171835) can influence the tissue distribution of other vitamin E isomers. nih.gov

The alpha-tocopherol transfer protein (α-TTP), a hepatic protein, plays a critical role in determining the plasma levels and tissue distribution of different vitamin E forms. researchgate.netnih.gov This protein preferentially binds to alpha-tocopherol, facilitating its incorporation into very-low-density lipoproteins (VLDL) for secretion from the liver into the bloodstream. researchgate.netnih.gov

The various vitamin E isomers exhibit different binding affinities for α-TTP. This selectivity is a major reason why alpha-tocopherol is the predominant form of vitamin E found in plasma and tissues. researchgate.net The affinity of α-TTP for beta-tocopherol (B122126) is reported to be around 38% of that for alpha-tocopherol. mdpi.com Research suggests that tocotrienols, in general, have a lower binding affinity for α-TTP compared to tocopherols. wikipedia.orgresearchgate.net Specifically, the affinity of α-TTP for alpha-tocotrienol (B192550) is about 12% relative to alpha-tocopherol. researchgate.net This lower affinity for α-TTP means that tocotrienols like beta-tocotrienol are less efficiently retained and distributed throughout the body via the primary α-TTP-dependent pathway. mdpi.com

The table below summarizes the relative binding affinities of various vitamin E isomers to α-TTP.

| Vitamin E Isomer | Relative Affinity to α-TTP (%) |

| alpha-Tocopherol | 100 |

| beta-Tocopherol | 38 |

| gamma-Tocopherol (B30145) | 9 |

| delta-Tocopherol | 2 |

| alpha-Tocotrienol | 12 |

| gamma-Tocotrienol (B1674612) | 2 |

| delta-Tocotrienol (B192559) | 12 |

This table is generated based on available research data. wikipedia.orgmdpi.comresearchgate.net

Despite the low affinity for α-TTP, it has been postulated that tocotrienols may be absorbed and distributed through alternative, α-TTP-independent pathways. nih.gov

Metabolic Pathways and Excretion

The metabolism of beta-tocotrienol, along with other vitamin E isomers that are not preferentially bound by α-TTP, primarily occurs in the liver. nih.gov This process involves a series of enzymatic reactions that modify the structure of the molecule to facilitate its excretion from the body. mdpi.comnih.gov

The primary metabolic pathway for tocotrienols is initiated by a process called ω-hydroxylation. wikipedia.orgmdpi.com This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4, located in the endoplasmic reticulum of liver cells. wikipedia.orgmdpi.comskinident.world The ω-hydroxylation occurs on the terminal methyl group of the phytyl side chain, leading to the formation of a 13'-hydroxychromanol. mdpi.comnih.gov

Following this initial step, the hydroxyl group is oxidized to a carboxylic acid, forming a 13'-carboxychromanol. mdpi.comnih.gov This intermediate then undergoes a series of β-oxidation cycles, a process that sequentially shortens the phytyl tail by removing two- or three-carbon units in each cycle. mdpi.comskinident.worldnih.gov For tocotrienols, it is believed that the unsaturated bonds in the side chain are saturated by reductase and isomerase enzymes before the shortening process begins. researchgate.net This metabolic cascade takes place in both peroxisomes and mitochondria. mdpi.com

The stepwise β-oxidation of the side chain results in the formation of various intermediate metabolites with progressively shorter tails, such as carboxydimethyldecylhydroxychromanol (CDMDHC), carboxymethyloctylhydroxychromanol (CDMOHC), and carboxymethylhexylhydroxychromanol (CDMHHC). mdpi.com

The final product of this metabolic pathway is a group of water-soluble compounds called carboxyethyl-hydroxychromanols (CEHCs). wikipedia.orgmdpi.com These short-chain metabolites are the primary forms in which tocotrienols are excreted from the body. mdpi.com Studies have shown that tocotrienols are more extensively metabolized to CEHCs compared to alpha-tocopherol. nih.govnih.gov

These CEHCs and other intermediate metabolites can be further conjugated with sulfate (B86663) or glucuronic acid in a phase II metabolic reaction, which increases their water solubility and facilitates their elimination through urine and feces. mdpi.comnih.gov Research in rats has demonstrated that a significant portion of the terminal metabolite, γ-CEHC, exists in a conjugated form in the plasma. nih.gov

The major metabolites of vitamin E, including those derived from beta-tocotrienol, are summarized in the table below.